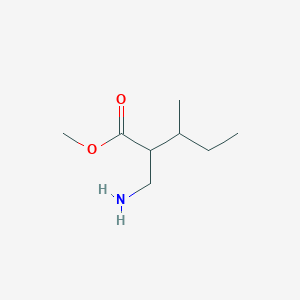

Methyl 2-(aminomethyl)-3-methylpentanoate

Description

Methyl 2-(aminomethyl)-3-methylpentanoate is a branched-chain ester featuring an aminomethyl substituent at the C2 position and a methyl group at the C3 position of the pentanoate backbone. For instance, esters with aminomethyl groups are often intermediates in drug synthesis or ligands for metal coordination (e.g., in polymers or catalytic systems) .

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-3-methylpentanoate |

InChI |

InChI=1S/C8H17NO2/c1-4-6(2)7(5-9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |

InChI Key |

UVCATMSZWBHBRD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CN)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

- Chemical Name: Methyl 2-(aminomethyl)-3-methylpentanoate

- Molecular Formula: C8H17NO2

- Molecular Weight: Approximately 159.23 g/mol (calculated from molecular formula)

- Structural Features: This compound is an amino ester derivative of 3-methylpentanoic acid, characterized by an aminomethyl substituent at the 2-position and a methyl ester functional group. The presence of both amino and ester groups enables diverse synthetic transformations.

The preparation of this compound generally involves the introduction of an aminomethyl group into a methyl ester of a branched pentanoic acid. The key synthetic challenges are selective functionalization at the 2-position and preservation of the ester moiety. Two main approaches have been reported:

- Direct Aminomethylation of Methyl 3-methylpentanoate or Its Derivatives

- Esterification of Aminomethylated 3-methylpentanoic Acid Intermediates

Direct Aminomethylation Route

This method typically involves the reaction of methyl 3-methylpentanoate or its activated derivative (e.g., halide or aldehyde intermediate) with aminomethylating agents such as formaldehyde and ammonia or amines under controlled conditions.

Typical Reaction Conditions

| Parameter | Description |

|---|---|

| Reactants | Methyl 3-methylpentanoate, formaldehyde, ammonia or ammonium salts |

| Catalysts | Acidic or basic catalysts (e.g., HCl, NaOH) |

| Solvents | Polar solvents such as methanol, ethanol, or aqueous media |

| Temperature | Moderate temperatures (40–90 °C) |

| Reaction Time | Several hours to overnight |

| Pressure | Atmospheric or slight pressure |

The aminomethylation proceeds via nucleophilic attack of ammonia on an intermediate iminium ion formed by formaldehyde and the substrate, followed by reduction if necessary to yield the aminomethyl group. This approach is often coupled with reduction steps using agents such as sodium borohydride or catalytic hydrogenation to stabilize the amine functionality.

Esterification of Aminomethylated Acid Intermediates

An alternative approach involves:

- Synthesis of 2-(aminomethyl)-3-methylpentanoic acid via amination of corresponding halogenated or activated acid derivatives.

- Subsequent esterification of the acid with methanol under acidic conditions to afford the methyl ester.

Representative Reaction Conditions

| Step | Conditions |

|---|---|

| Amination | Use of ammonia, ammonium salts, or amines; catalysts such as copper salts or Lewis acids; solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF); temperatures 100–150 °C |

| Esterification | Acid-catalyzed esterification using methanol and sulfuric acid or other acid catalysts; reflux conditions (60–80 °C) |

This two-step method allows for better control over regioselectivity and purity of the final ester product.

Detailed Synthetic Protocols from Literature and Patents

Amination of Halogenated Precursors

A patent describing the preparation of related aminobenzoic acid derivatives (analogous to aminomethyl pentanoate intermediates) outlines the use of halogenated aromatic acids subjected to ammoniation in the presence of copper catalysts and alkaline agents in DMSO solvent at elevated temperatures (120–150 °C) to afford high yields of amino-substituted acids. This methodology can be adapted for aliphatic substrates such as 3-methylpentanoic acid derivatives.

| Step | Reagents and Conditions | Yield (%) |

|---|---|---|

| Halogenation | Chlorination of 3-methylpentanoic acid derivative using Cl2 and FeCl3 catalyst at 60 °C | ~90 (analogous) |

| Amination | Reaction with ammonia gas, CuCl catalyst, Na2CO3 base in DMSO at 130–150 °C for 4 h | 85–90 (analogous) |

| Esterification | Methanol reflux with acid catalyst | 80–95 |

Direct Aminomethylation via Mannich-type Reaction

The Mannich reaction involving methyl 3-methylpentanoate, formaldehyde, and ammonia has been reported as a straightforward route to introduce the aminomethyl group at the alpha position of the ester.

| Parameter | Details |

|---|---|

| Substrate | Methyl 3-methylpentanoate |

| Aminomethylating Agent | Formaldehyde and ammonia or ammonium salts |

| Catalyst | Acidic catalyst (e.g., HCl) |

| Solvent | Methanol or aqueous solution |

| Temperature | 50–80 °C |

| Reaction Time | 6–24 hours |

| Workup | Neutralization, extraction, purification |

This method is advantageous for simplicity but requires careful control to avoid over-alkylation or side reactions.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Direct Aminomethylation (Mannich) | Simple one-pot reaction; fewer steps | Possible side reactions; requires careful control | 60–80 |

| Amination of Halogenated Acid + Esterification | High regioselectivity; high purity products | Multi-step; requires halogenated intermediates | 75–90 |

| Catalytic Hydrogenation of Imines | High selectivity; mild conditions | Requires specialized catalysts; cost | 70–85 |

Research Findings and Practical Considerations

- Catalyst Selection: Copper-based catalysts and Lewis acids enhance amination efficiency and selectivity in halogenated acid amination. Acid catalysts favor Mannich-type aminomethylation.

- Solvent Effects: Polar aprotic solvents such as DMSO and DMF facilitate amination reactions by stabilizing charged intermediates. Methanol is preferred for esterification and Mannich reactions.

- Temperature Control: Elevated temperatures (100–150 °C) improve amination rates but require careful monitoring to prevent decomposition. Moderate temperatures (50–90 °C) suffice for Mannich reactions.

- Purification: Post-reaction purification typically involves extraction, crystallization, or chromatography to isolate the this compound with high purity.

Summary Table of Key Preparation Parameters

| Parameter | Direct Aminomethylation | Amination + Esterification |

|---|---|---|

| Starting Material | Methyl 3-methylpentanoate | Halogenated 3-methylpentanoic acid |

| Aminomethyl Source | Formaldehyde + Ammonia | Ammonia gas or ammonium salts |

| Catalyst | Acid catalyst (HCl, etc.) | Cuprous chloride, sodium carbonate |

| Solvent | Methanol, aqueous | DMSO, DMF |

| Temperature | 50–90 °C | 120–150 °C |

| Reaction Time | 6–24 hours | 3–6 hours |

| Yield | 60–80% | 75–90% |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-3-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Acyl chlorides or anhydrides are often used in the presence of a base to form amides.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-3-methylpentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-3-methylpentanoate involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect cellular pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Methyl 2-(aminomethyl)-3-methylpentanoate with structurally related esters, focusing on substituents, molecular properties, and applications.

Structural and Functional Group Variations

Methyl 3-amino-2,2,4-trimethylpentanoate Structure: Features additional methyl groups at C2 and C4, creating a sterically hindered environment. Molecular Formula: C₉H₁₉NO₂; Molecular Weight: 173.25 g/mol . Applications: Likely used in peptide mimicry or as a chiral building block due to its branched structure.

(2S,3S)-Methyl 2-(benzylamino)-3-methylpentanoate Structure: Substitutes the aminomethyl group with a benzylamino moiety, enhancing aromatic interactions. Molecular Formula: C₁₄H₂₁NO₂; Molecular Weight: 235.32 g/mol . Applications: Potential precursor for bioactive molecules, such as modified amino acid derivatives.

Methyl 2-phenylacetoacetate Structure: Contains a phenyl-acetyl group at C2 instead of aminomethyl. Molecular Formula: C₁₁H₁₂O₃; Molecular Weight: 192.2 g/mol . Applications: Known precursor in amphetamine synthesis and forensic analysis.

Physicochemical Properties

| Property | This compound | Methyl 3-amino-2,2,4-trimethylpentanoate | Methyl 2-phenylacetoacetate |

|---|---|---|---|

| Molecular Formula | Likely C₈H₁₅NO₂ (inferred) | C₉H₁₉NO₂ | C₁₁H₁₂O₃ |

| Molecular Weight | ~160–170 g/mol | 173.25 g/mol | 192.2 g/mol |

| Key Functional Groups | Ester, aminomethyl, methyl | Ester, amino, multiple methyl groups | Ester, phenyl, acetyl |

| Solubility | Polar aprotic solvents (e.g., DMF, DMSO) | Low water solubility; soluble in ethanol | Soluble in organic solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.